molecular formula C9H14O2 B1419474 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid CAS No. 411238-08-9

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Cat. No. B1419474
M. Wt: 154.21 g/mol
InChI Key: OURQETBSYVIMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C9H14O2 . It is also known by other names such as 1-allylcyclopentanecarboxylic acid and 1-prop-2-enylcyclopentane-1-carboxylic acid . The compound has a molecular weight of 154.21 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11) . The Canonical SMILES representation is C=CCC1(CCCC1)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 37.3 Ų and contains 11 heavy atoms . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 154.099379685 g/mol .

Scientific Research Applications

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones, including compounds similar to 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, exhibit properties akin to carboxylic acids. These compounds effectively substitute for the carboxylic acid functional group in drug design. For instance, derivatives of thromboxane A2 prostanoid (TP) receptor antagonists, where cyclopentane-1,3-dione replaces the carboxylic acid, show comparable efficacy (Ballatore et al., 2011).

Stereoselective Synthesis

The three-component reaction involving cyclopentane-1,3-dione, benzaldehydes, and chloromethyl propyn(en)yl ethers results in the stereoselective formation of trans-1-aryl-2-{[prop-2-(yn)enyloxy]-methyl}spiro[2,4]hepta-4,7-diones. This process is significant for producing specific stereochemical configurations in chemical compounds (Talybov, 2018).

Cyclopentane-1,2-dione as a Potential Bio-isostere

Cyclopentane-1,2-dione derivatives, related to 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, have been evaluated as potential surrogates for the carboxylic acid functional group. These compounds have shown promise in drug design, with some derivatives exhibiting potency as thromboxane A2 prostanoid (TP) receptor antagonists (Ballatore et al., 2014).

Synthesis and Anticonvulsant Activity

The synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid and their evaluation for anticonvulsant activity showcases the therapeutic potential of derivatives of cyclopentane-1-carboxylic acid in the medical field (Arustamyan et al., 2019).

X-Ray Crystallography Applications

The synthesis of 1,8,8-trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and subsequent X-ray crystallography of its derivatives highlight the use of cyclopentane-1,3-dione derivatives in structural analysis and the determination of molecular configuration (Collins et al., 1994).

Inhibitors of Mycolic Acid Biosynthesis

Synthesis of esters such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate, derived from cyclopropane fatty acids, demonstrates the role of cyclopentane-carboxylic acid derivatives in inhibiting mycolic acid biosynthesis, which is vital for tuberculosis treatment (Hartmann et al., 1994).

Safety And Hazards

The compound is associated with the GHS05, GHS07, and GHS08 pictograms, indicating that it may be corrosive, harmful, and may cause other health hazards . The hazard statements associated with the compound are H302, H312, H318, and H361, indicating that it may be harmful if swallowed, harmful in contact with skin, causes serious eye damage, and may damage fertility or the unborn child .

properties

IUPAC Name

1-prop-2-enylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQETBSYVIMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665708
Record name 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

CAS RN

411238-08-9
Record name 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.